molecular formula C21H18FN3O3 B2413909 methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396577-69-7

methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2413909
CAS RN: 1396577-69-7
M. Wt: 379.391
InChI Key: QJXVVCFKQJDPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H18FN3O3 and its molecular weight is 379.391. The purity is usually 95%.
BenchChem offers high-quality methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Fluoroquinolones, including derivatives similar to the requested compound, have shown potent antibacterial activities against a broad spectrum of Gram-positive and Gram-negative bacteria. These compounds have been designed to overcome resistance mechanisms and exhibit significant efficacy against clinical isolates, including Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) (Kuramoto et al., 2003), (Wolfson & Hooper, 1985).

Anticancer Activity

Some fluoroquinolone derivatives have been investigated for their anticancer properties. For example, 4-aminoquinoline derivatives have shown cytotoxic effects on human breast tumor cell lines, highlighting the potential of quinoline-based compounds as anticancer agents (Zhang et al., 2007). Another study identified 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as potent anticancer agents, inducing apoptosis and cell cycle arrest at the G2/M phase (Chen et al., 2013).

Radioligands for Imaging

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 to create potential radioligands for the visualization of peripheral benzodiazepine receptors, demonstrating the utility of quinoline derivatives in imaging studies (Matarrese et al., 2001).

Pharmacological Properties

The pharmacological properties of novel fluoroquinolones, including their synthesis, antibacterial activity, and toxicity, have been extensively studied, leading to the discovery of novel antibacterial agents such as garenoxacin. These studies emphasize the importance of structural modifications to enhance the activity and reduce toxicity of quinoline derivatives (Hayashi et al., 2002).

properties

IUPAC Name

methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-28-21(27)25-11-9-13-7-8-15(22)12-16(13)19(25)20(26)24-17-6-2-4-14-5-3-10-23-18(14)17/h2-8,10,12,19H,9,11H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXVVCFKQJDPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1C(=O)NC3=CC=CC4=C3N=CC=C4)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-fluoro-1-(quinolin-8-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.